molecular formula C16H21ClN2O2 B2408304 1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone CAS No. 2418649-55-3

1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone

Cat. No.: B2408304
CAS No.: 2418649-55-3
M. Wt: 308.81
InChI Key: UNOKIXQMOKLMBT-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloroacetyl group and an ethanone moiety attached to a 2-ethylphenyl group

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide: This compound is structurally similar but contains an acetamide group instead of an ethanone moiety.

    7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another related compound with a quinoline ring system.

Uniqueness

1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(2-chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-2-13-5-3-4-6-14(13)11-15(20)18-7-9-19(10-8-18)16(21)12-17/h3-6H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOKIXQMOKLMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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